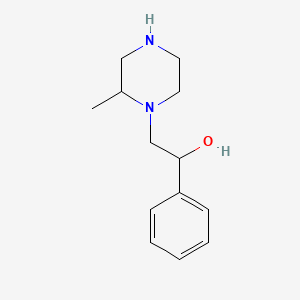

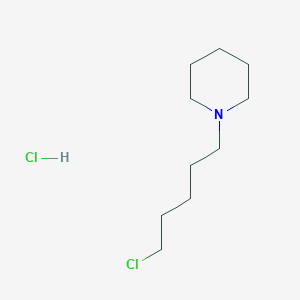

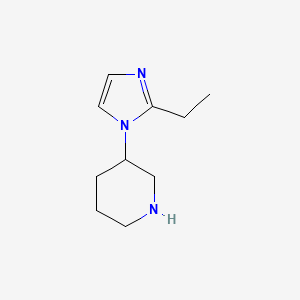

4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydropyridine ring and the attachment of the 2-ethoxyphenyl group. The exact methods would depend on the starting materials and specific reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydropyridine ring and the phenyl ring are both aromatic, meaning they have a special stability due to the delocalization of electrons. The ethoxy group is an ether, which is generally polar and can participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The tetrahydropyridine ring might undergo reactions typical of other aromatic compounds, such as electrophilic aromatic substitution. The ether group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the aromatic rings and the ether group could also affect its polarity, boiling point, melting point, and other properties .Applications De Recherche Scientifique

Neurotoxicity Studies and Parkinson's Disease Models

MPTP is well-known for its neurotoxic effects that mimic Parkinson's disease symptoms in humans and animals. Studies involving MPTP have significantly contributed to understanding the mechanisms of neurodegeneration in Parkinson's disease. For instance, research has shown that MPTP administration in primates leads to Parkinsonian syndromes due to the selective damage of neurons in the substantia nigra, making it a valuable model for studying PD pathophysiology and potential therapies (Kitt et al., 1986).

Mechanistic Insights into Neurodegeneration

Further studies have explored the acute and long-term effects of MPTP in marmosets, revealing insights into the selective destruction of dopaminergic neurons and potential recovery mechanisms (Waters et al., 1987). These studies underscore the importance of using neurotoxins like MPTP (and potentially ETPH by analogy) to unravel the complexities of neurodegenerative processes.

Neuroprotection and Therapeutic Studies

Research on neuroprotection against MPTP-induced neurotoxicity has also been significant. For example, the antioxidant Ebselen has been shown to prevent both neuronal loss and clinical symptoms in a primate model of PD induced by MPTP, highlighting the potential for therapeutic interventions (Moussaoui et al., 2000).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(2-ethoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-2-15-13-6-4-3-5-12(13)11-7-9-14-10-8-11;/h3-7,14H,2,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHFOAXBOQXBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422948.png)

![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1422955.png)

![N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1422963.png)

![methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride](/img/structure/B1422968.png)